3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Regioisomeric Differentiation via 3-Bromo Substitution Versus 2-Bromo and 4-Bromo Variants
3-Bromo-N-ethyl-5-methylbenzenesulfonamide (CAS 951885-52-2) features bromine substitution at the 3-position (meta to sulfonamide). In systematic SAR studies of benzenesulfonamide-based GluN2A antagonists, the 3-bromo substituted derivative (N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide) exhibited an IC₅₀ of 204 nM, representing a 2.5-fold improvement in antagonistic activity compared to the unsubstituted lead compound [1]. This demonstrates that the 3-bromo substitution pattern contributes quantifiably to target engagement, distinguishing 3-bromo regioisomers from 2-bromo or 4-bromo variants that present different electronic and steric profiles.
| Evidence Dimension | GluN2A NMDA receptor antagonistic activity (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide |
| Comparator Or Baseline | 3-bromobenzenesulfonamide derivative: IC₅₀ = 204 nM; unsubstituted lead compound: IC₅₀ ~510 nM (inferred from 2.5-fold difference) |
| Quantified Difference | 2.5-fold higher antagonistic activity for 3-bromo substituted benzenesulfonamide vs. unsubstituted comparator |
| Conditions | GluN2A NMDA receptor antagonist assay (exact conditions not specified in search results) |
Why This Matters
For medicinal chemistry campaigns, the 3-bromo substitution pattern has been empirically linked to enhanced target potency, supporting selection of this regioisomer over alternative bromo-position variants when optimizing benzenesulfonamide scaffolds.
- [1] Schreiber JA, et al. Systematic variation of the benzenesulfonamide part of the GluN2A selective NMDA receptor antagonist TCN-201. https://cris-portal.uni-muenster.de (accessed 2025). View Source
